molecular formula C21H19N5O2S B5100434 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one

Cat. No.: B5100434
M. Wt: 405.5 g/mol
InChI Key: FGGWXIZVDFEVJC-UHFFFAOYSA-N
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Description

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the core pyrazolone structureCommon reagents used in these reactions include diazonium salts, thiazole derivatives, and various catalysts to facilitate the coupling processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-4-((4-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(4-methoxyphenyl)diazenyl]phenol
  • 5-((4-(phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol

Uniqueness

What sets 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-13-6-8-16(9-7-13)18-12-29-21(22-18)26-20(28)19(14(2)25-26)24-23-17-5-3-4-15(10-17)11-27/h3-10,12,19,27H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGWXIZVDFEVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(C(=N3)C)N=NC4=CC=CC(=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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